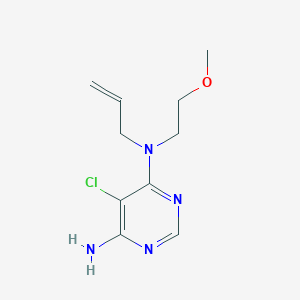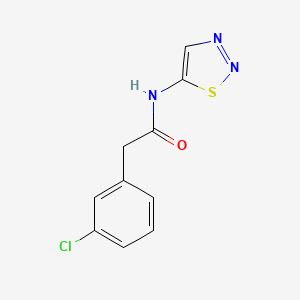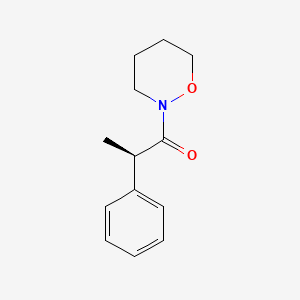![molecular formula C17H20N2O3S B6623979 2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound X" in scientific literature and is known for its potent pharmacological properties.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using compound X in lab experiments is its potent pharmacological properties, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of compound X, which could lead to the development of new therapeutic targets for these conditions. Additionally, there is potential for the development of new synthetic methods for the production of compound X and related compounds, which could facilitate further research in this area.
Synthesemethoden
The synthesis of 2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 2-bromoethylbenzene and 4-(methylsulfamoyl)aniline in the presence of a palladium catalyst. The resulting product is then subjected to further purification and characterization to obtain pure compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-13-6-4-5-7-14(13)12-17(20)19-15-8-10-16(11-9-15)23(21,22)18-2/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNKDUONIMFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)

![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)
